molecular formula C11H20N2O3 B2520297 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole CAS No. 479090-77-2

3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole

Cat. No. B2520297
CAS RN: 479090-77-2
M. Wt: 228.292
InChI Key: DXQODYVKRDPTKR-UHFFFAOYSA-N
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Description

3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery, chemical biology, and medicinal chemistry.

Scientific Research Applications

Photocatalysis and Material Science

  • Bismuth oxychloride (BOC), an Aurivillius-related oxide, has shown potential in photocatalysis, healthcare, and supercapacitors. Modification strategies to enhance BOC's visible light-driven photocatalytic performance include metal/BOC heterojunctions and nonmetal doping, which could be analogous to the modification and application of compounds like "3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole" in similar fields (Ni, Sun, Zhang, & Dong, 2016).

Plant Defense Mechanisms

  • Pyrroline-5-carboxylate (P5C), related to pyrrole derivatives, plays a crucial role in plant defense against pathogens. P5C metabolism is tightly regulated during pathogen infection and abiotic stress, suggesting potential applications in enhancing crop resistance through genetic engineering or chemical treatment strategies (Qamar, Mysore, & Senthil-Kumar, 2015).

Anion Binding and Sensing

  • N-confused calix[4]pyrroles (NCCPs) are pyrrole-based macrocycles with unique anion-binding properties different from regular calix[4]pyrroles. Their ability to bind anions via a confused cone mechanism indicates potential applications in anion sensing and removal, which could extend to similar pyrrole derivatives for environmental monitoring and remediation efforts (Anzenbacher, Nishiyabu, & Palacios, 2006).

Organic Synthesis and Drug Discovery

  • Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry to design compounds for treating human diseases. The versatility of pyrrolidine and its derivatives in exploring the pharmacophore space suggests that "this compound" could also find applications in drug discovery, emphasizing the importance of stereochemistry and 3D structure in biological activity (Li Petri et al., 2021).

Fluorescence Imaging and Optical Materials

  • Diketopyrrolopyrroles are dyes with applications ranging from pigments to optical materials due to their strong absorption and fluorescence properties. The structural modification of pyrrole derivatives can significantly alter optical properties, suggesting that "this compound" could be a candidate for developing new fluorescent dyes or materials for electronic applications (Grzybowski & Gryko, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “3-(BOC-amino)propyl bromide”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the Boc (tert-butoxycarbonyl) protecting group. This interaction is crucial for the controlled synthesis and modification of peptides and proteins. Additionally, this compound can form stable complexes with other biomolecules, facilitating its use in various biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolic processes. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, oxidation, and reduction reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s bioavailability and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization is important for its activity and function, as it determines the specific cellular processes that the compound can influence .

properties

IUPAC Name

tert-butyl N-(3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-6-15-9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQODYVKRDPTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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